molecular formula C14H24N2O4 B13029915 Di-tert-butyl3,6-diazabicyclo[3.1.0]hexane-3,6-dicarboxylate

Di-tert-butyl3,6-diazabicyclo[3.1.0]hexane-3,6-dicarboxylate

Cat. No.: B13029915
M. Wt: 284.35 g/mol
InChI Key: DBTXIBRVIPCUFF-UHFFFAOYSA-N
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Description

Di-tert-butyl3,6-diazabicyclo[3.1.0]hexane-3,6-dicarboxylate is a complex organic compound with the molecular formula C15H26N2O5. It is a bicyclic structure containing nitrogen atoms, making it a significant compound in various chemical and pharmaceutical applications. The compound is known for its stability and unique reactivity, which makes it a valuable building block in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di-tert-butyl3,6-diazabicyclo[3.1.0]hexane-3,6-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate, followed by intramolecular cyclopropanation using Ru(II) catalysis . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of this compound. The compound is typically stored at low temperatures to maintain its stability and prevent degradation .

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl3,6-diazabicyclo[3.1.0]hexane-3,6-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile used .

Scientific Research Applications

Di-tert-butyl3,6-diazabicyclo[3.1.0]hexane-3,6-dicarboxylate has numerous applications in scientific research:

Mechanism of Action

The mechanism by which Di-tert-butyl3,6-diazabicyclo[3.1.0]hexane-3,6-dicarboxylate exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic reactions. It may also interact with biological macromolecules, such as proteins and nucleic acids, influencing their function and activity. The exact pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Di-tert-butyl3,6-diazabicyclo[3.1.0]hexane-3,6-dicarboxylate is unique due to its specific bicyclic structure and the presence of tert-butyl groups, which confer stability and reactivity. Its ability to undergo a variety of chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry .

Properties

IUPAC Name

ditert-butyl 3,6-diazabicyclo[3.1.0]hexane-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O4/c1-13(2,3)19-11(17)15-7-9-10(8-15)16(9)12(18)20-14(4,5)6/h9-10H,7-8H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBTXIBRVIPCUFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)N2C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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